Pyridine-2-carboximidohydrazide
Overview
Description
Pyridine-2-carboximidohydrazide, also known as this compound, is a chemical compound with the molecular formula C6H8N4 and a molecular weight of 136.159 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Related compounds such as sn (ii) pyridine-2-carboxaldehyde thiosemicarbazone complexes have been shown to act against dna, induce apoptosis, and inhibit the activities of anti-apoptotic bcl-xl protein, metalloproteinase mmp2, and topoisomerase ii .
Mode of Action
It is likely that it interacts with its targets to induce changes at the molecular level, similar to related compounds .
Biochemical Pathways
Related compounds have been found to impact multiple mechanisms underlying the antitumor effect .
Pharmacokinetics
It can be analyzed by a reverse phase (rp) hplc method with simple conditions .
Result of Action
Related compounds have been found to exhibit cytotoxicity, suppress angiogenesis, and restrict the metastasis of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine-2-carboximidohydrazide typically involves the reaction of pyridine-2-carboxylic acid with hydrazine . The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyridine-2-carboximidohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often carried out under specific conditions to achieve the desired products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction can produce various hydrazine derivatives.
Scientific Research Applications
Pyridine-2-carboximidohydrazide has a wide range of applications in scientific research :
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Comparison with Similar Compounds
Similar Compounds
- Pyridine-2-carboxylic acid
- Pyridine-2-carboxamide
- Pyridine-2-carboxaldehyde
Uniqueness
Pyridine-2-carboximidohydrazide is unique due to its specific structure and reactivity . It has distinct chemical properties that make it suitable for various applications, including its ability to form stable complexes with metal ions and its potential biological activities.
Properties
IUPAC Name |
N'-aminopyridine-2-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c7-6(10-8)5-3-1-2-4-9-5/h1-4H,8H2,(H2,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTIHEQAQFSEAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N/N)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061397 | |
Record name | 2-Pyridinecarboximidic acid, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005-02-3 | |
Record name | 2-Pyridinecarboximidic acid, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1005-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinecarboximidic acid, hydrazide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Pyridinecarboximidic acid, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine-2-carboximidohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.483 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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